molecular formula C10H8ClN4NaO2S B7824413 sodium;(4-aminophenyl)sulfonyl-(6-chloropyridazin-3-yl)azanide

sodium;(4-aminophenyl)sulfonyl-(6-chloropyridazin-3-yl)azanide

Cat. No.: B7824413
M. Wt: 306.70 g/mol
InChI Key: ODWMXYHUKDMPTR-UHFFFAOYSA-N
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Description

Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by α-1,4-glycosidic bonds. They are widely used in various fields due to their ability to form inclusion complexes with a variety of guest molecules, enhancing the solubility and stability of these molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized from starch by the action of the enzyme cyclodextrin glycosyltransferase (CGTase). The process involves the enzymatic conversion of starch into cyclodextrins through a series of reactions that include cyclization, disproportionation, and coupling .

Industrial Production Methods

In industrial settings, cyclodextrins are produced using a combination of enzymatic and chemical methods. The process begins with the liquefaction of starch, followed by the addition of CGTase to catalyze the formation of cyclodextrins. The resulting mixture is then purified through crystallization and separation techniques to obtain the desired cyclodextrin .

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various cyclodextrin derivatives with enhanced properties, such as increased solubility and stability, making them suitable for specific applications .

Scientific Research Applications

Cyclodextrins have a wide range of scientific research applications, including:

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic outer surface interacts with the surrounding environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecule .

Comparison with Similar Compounds

Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of guest molecules. Similar compounds include:

Cyclodextrins are distinguished by their biocompatibility, ease of production, and versatility in various applications, making them a valuable tool in scientific research and industry .

Properties

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(6-chloropyridazin-3-yl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN4O2S.Na/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWMXYHUKDMPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NN=C(C=C2)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NN=C(C=C2)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN4NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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